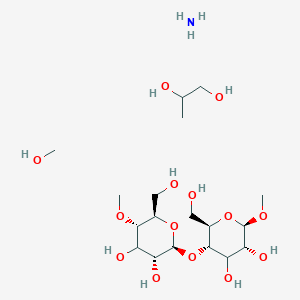
Cellulose, 2-Hydroxypropylmethyläther
Übersicht
Beschreibung
Hypromellose, also known as hydroxypropyl methylcellulose (HPMC), is a semisynthetic, inert, viscoelastic polymer . It is used in a variety of commercial products and has applications in the pharmaceutical industry as an excipient and controlled-delivery component in oral medicaments . It is also used in eye drops and as an alternative to animal gelatin .
Synthesis Analysis
Hypromellose is a cellulose derivative. Cellulose itself is insoluble in water, but can be solubilized by disrupting the crystalline structure. This can be achieved using specific solvents or by chemical modification of the cellulose .Molecular Structure Analysis
The chemical structure of Hypromellose consists of cellulose backbone units with hydroxypropyl and methoxy substituents . The degree of substitution (DS) of these groups influences the polymer’s solubility, viscosity, and other key properties .Chemical Reactions Analysis
Hypromellose has a physical-chemical action and leads to, in an aqueous solution, a reduced surface tension as well as an increased level of viscosity . Hypromellose adheres well to the cornea and conjunctiva and provides ample moisture .Physical And Chemical Properties Analysis
Hypromellose is a solid, and is a slightly off-white to beige powder in appearance and may be formed into granules . The compound forms colloids when dissolved in water . This non-toxic ingredient is combustible and can react vigorously with oxidizing agents .Wissenschaftliche Forschungsanwendungen
Moderne Arzneimittelverabreichungssysteme
Hypromellose wird in modernen Arzneimittelverabreichungssystemen für die gezielte und kontrollierte Freisetzung eingesetzt {svg_1}. Es spielt eine entscheidende Rolle bei der Entwicklung dieser Systeme und gewährleistet die Wirksamkeit und Sicherheit pharmazeutischer Produkte {svg_2}.
Neuartige Formulierungen und Anwendungen
Hypromellose findet in neuartigen Formulierungen und Anwendungen in der oralen, transdermalen und anderen Arzneimittelverabreichungswegen Verwendung {svg_3}. Es ist ein hervorragender Hilfsstoff für die Formulierung von klassischen Darreichungsformen und modernen Arzneimittelverabreichungssystemen {svg_4} {svg_5}.
Prozessoptimierungsstrategien
Hypromellose-basierte pharmazeutische Produkte erfordern häufig Prozessoptimierungsstrategien. Hypromellose wird in neuen Verarbeitungsmethoden wie Sprühtrocknung, Heißschmelzextrusion, 3D-Druck und Elektrospinnen eingesetzt {svg_6} {svg_7}.
Qualitätskontrolle und analytische Methoden
Qualitätskontrolle und analytische Methoden sind unerlässlich, um die Konsistenz und Stabilität von Hypromellose-Formulierungen zu gewährleisten {svg_8}.
Anwendungen in der Lebensmittelindustrie
Als Lebensmittelzusatzstoff ist Hypromellose ein Emulgator, Verdickungs- und Suspendiermittel sowie eine Alternative zu tierischem Gelatine {svg_9}.
Industrielle Anwendungen
Celluloseether, einschließlich Hypromellose, wurden als Verdickungsmittel, Bindemittel, Gleitmittel und Rheologiemodifikatoren in zahlreichen Produkten verwendet, darunter Lebensmittel, Pharmazeutika, Körperpflegeprodukte, Öl- und Erdgasfeldchemikalien, Bauwesen, Papier und Klebstoffe {svg_10}.
Biomedizinische Anwendungen
Cellulose und ihre Derivate, einschließlich Hypromellose, haben ein immenses Potenzial in biomedizinischen Anwendungen wie Gewebetechnik, Wundheilung und Arzneimittelverabreichung {svg_11}.
Augenheilkundliche Anwendungen
Hypromellose wird in Augentropfen verwendet, da es sich um ein halbsynthetisches, inertes, viskoelastisches Polymer handelt {svg_12}.
Wirkmechanismus
Target of Action
Hypromellose, also known as Cellulose, 2-hydroxypropyl methyl ether, primarily targets the eye , specifically the cornea and the tear film . It is used as a lubricant in eye drops and as a protective colloid .
Mode of Action
Hypromellose acts by stabilizing and thickening the precorneal tear film . This action prolongs the tear film breakdown time, which is usually accelerated in dry eye conditions . Hypromellose also acts to lubricate and protect the eye . In the food industry, it acts as a thickener and an emulsion stabilizer .
Biochemical Pathways
Its primary function is to form a colloid solution when dissolved in water, acting as a thickening agent, coating polymer, and bioadhesive .
Pharmacokinetics
It is known that hypromellose is a non-digestible polysaccharide and its effects on the distal colon and resident microflora in rats, as well as its in vitro fermentability, have been tested .
Result of Action
The result of Hypromellose’s action is the relief of dryness and irritation caused by reduced tear flow that occurs in certain eye diseases . It also provides the demulcent action and viscous properties essential for contact-lens use and in artificial-tear formulations .
Action Environment
The action of Hypromellose is influenced by environmental factors such as temperature. Hypromellose in an aqueous solution exhibits a thermal gelation property. That is, when the solution heats up to a critical temperature, the solution congeals into a non-flowable but semi-flexible mass . This property is utilized in various applications, including its use in eye drops and oral medicaments .
Safety and Hazards
Hypromellose is considered low toxicity to non-toxic . Adverse events may include blurred vision and contact dermatitis . Hypersensitivity and intolerance reactions may occur (for example, eye burning, pain, increased lacrimation, a sensation of foreign body, conjunctival hyperemia, eyelid swelling, pruritus) .
Zukünftige Richtungen
Hypromellose is widely used in many industries including construction, food, cosmetic, and pharmaceutical applications . With the increased use of amorphous dispersions, hypromellose acetate succinate (HPMCAS) has emerged as a commonly used excipient for formulation design . This unique material, originally designed to enhance thermoplastic properties of cellulosics, can be used to enhance the solubility of many poorly soluble amorphous products .
Biochemische Analyse
Biochemical Properties
Hypromellose does not directly participate in biochemical reactions as it is considered an inert substance . It forms a colloid solution when dissolved in water, acting as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations .
Cellular Effects
Hypromellose has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . It adheres well to the cornea and conjunctiva, providing ample moisture . This property makes hypromellose optimal for use in eye drops as a lubricant .
Molecular Mechanism
The molecular mechanism of hypromellose is primarily physical rather than biochemical. It forms a colloid when dissolved in water, exhibiting a thermal gelation property . This means that when the solution heats up to a critical temperature, it congeals into a non-flowable but semi-flexible mass .
Temporal Effects in Laboratory Settings
The effects of hypromellose over time in laboratory settings are primarily related to its role in controlling the release of drugs. It effectively increases the duration of release of a drug to prolong its therapeutic effects
Metabolic Pathways
As an inert substance, hypromellose does not directly participate in metabolic pathways . It does not interact with enzymes or cofactors in a metabolic context.
Transport and Distribution
Hypromellose does not have specific transporters or binding proteins within cells and tissues. Its distribution within a system would largely depend on its physical properties and the specific formulation in which it is used .
Subcellular Localization
Hypromellose does not have a specific subcellular localization as it does not enter cells. It is primarily used in extracellular applications, such as in eye drops where it provides lubrication and moisture .
Eigenschaften
IUPAC Name |
azane;(2S,3R,5S,6R)-2-[(2R,3S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol;methanol;propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O11.C3H8O2.CH4O.H3N/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18;1-3(5)2-4;1-2;/h5-20H,3-4H2,1-2H3;3-5H,2H2,1H3;2H,1H3;1H3/t5-,6-,7?,8?,9-,10-,11-,12-,13-,14+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYYYHACEAOZSB-NXWSMVCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.CO.COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)O.CO.CO[C@@H]1[C@H](O[C@H]([C@@H](C1O)O)O[C@@H]2[C@H](O[C@H]([C@@H](C2O)O)OC)CO)CO.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9004-65-3 | |
| Record name | Cellulose, 2-hydroxypropyl methyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, 2-hydroxypropyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Duloxetine Impurity)](/img/no-structure.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)




![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)